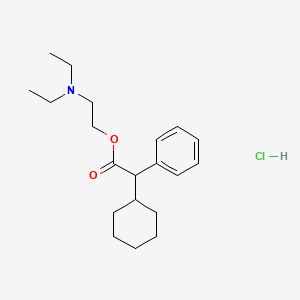

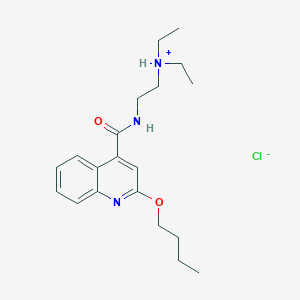

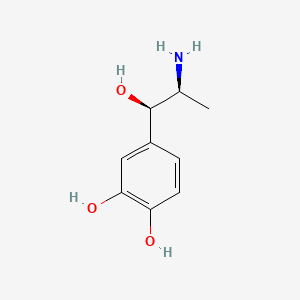

1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate

Übersicht

Beschreibung

Molsidomine is a long-acting vasodilator used primarily for the treatment of angina pectoris. It belongs to the class of nitrovasodilators and is known for its ability to release nitric oxide, which helps in relaxing the smooth muscles of blood vessels . This compound is metabolized in the liver to its active form, linsidomine, which then releases nitric oxide .

Wirkmechanismus

Molsidomine, also known as Molsidomin or SIN-10, is a long-acting vasodilator primarily used to treat angina pectoris .

Target of Action

Molsidomine’s primary target is the smooth muscle cells of blood vessels . It exerts its effects by promoting the release of nitric oxide (NO), a critical mediator in the relaxation of blood vessels .

Mode of Action

Molsidomine acts in a similar fashion to organic nitrates. It is metabolized in the liver to the active metabolite linsidomine (SIN-1). Linsidomine is an unstable compound that releases nitric oxide (NO) upon decay, acting as the actual vasodilating compound . The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells .

Biochemical Pathways

The release of NO from linsidomine leads to an increase in levels of cyclic GMP. This in turn decreases intracellular calcium ions in smooth muscle cells . The decrease in calcium ions leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation .

Pharmacokinetics

Molsidomine is quickly and almost completely (>90%) absorbed from the gut . It is a prodrug that is hydrolysed to linsidomine (SIN-1) in the liver via first-pass effect, which subsequently releases NO . 44–59% of molsidomine reach the bloodstream in unchanged form, 3–11% of which are bound to plasma proteins . The time to peak plasma drug concentration (tmax) is 1 to 2 hours .

Result of Action

The release of NO from linsidomine leads to smooth muscle relaxation in the coronary blood vessels, relieving symptoms of angina and increasing blood flow to the coronary arteries .

Action Environment

The pharmacokinetics of molsidomine can be influenced by various environmental factors. For instance, the first-pass effect is decreased and the half-life is prolonged with age, resulting in an increased area under the concentration-time curve (AUC) of molsidomine and SIN-1 . In patients with liver disease and congestive heart failure similar changes were observed, but much less so in patients with coronary artery disease .

Biochemische Analyse

Biochemical Properties

Molsidomine plays a significant role in biochemical reactions. It is a prodrug for the formation of nitric oxide (NO), a critical signaling molecule in many physiological and pathological processes . Molsidomine interacts with various enzymes and proteins, leading to smooth muscle relaxation in the coronary blood vessels .

Cellular Effects

Molsidomine has profound effects on various types of cells and cellular processes. It increases blood flow to the coronary arteries, relieving symptoms of angina . It influences cell function by increasing levels of cyclic GMP and decreasing intracellular calcium ions in smooth muscle cells .

Molecular Mechanism

The molecular mechanism of action of Molsidomine is quite intriguing. It acts in a similar fashion to organic nitrates. The SIN-1A metabolite of Molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells .

Temporal Effects in Laboratory Settings

The effects of Molsidomine change over time in laboratory settings. Its pharmacokinetics are characterized by rapid absorption and hydrolysis, taking a short time to achieve maximal systemic concentrations of both the parent compound and its active metabolite, SIN-1 .

Metabolic Pathways

Molsidomine is involved in the nitric oxide signaling pathway. Nitric oxide is a critical signaling molecule in many physiological and pathological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Molsidomine is synthesized through a series of chemical reactions involving the formation of iminosydnones. One of the methods involves the use of 1,1’-carbonyldiimidazole as an activating agent in a mechanochemical process. This method is efficient and aligns with the principles of green chemistry .

Industrial Production Methods: The industrial production of molsidomine involves the synthesis of its precursor compounds followed by their functionalization. The process is carried out in a controlled environment to ensure the stability and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Molsidomine durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse und Oxidation. Die Hydrolyse von Molsidomine in der Leber führt zur Bildung von Linsidomine, das sich weiter zersetzt und Stickstoffmonoxid freisetzt .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Diese Reaktion findet in der Leber statt und wird durch Enzyme katalysiert.

Oxidation: Der aktive Metabolit Linsidomine setzt durch einen oxidativen Prozess Stickstoffmonoxid frei.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Zersetzung von Molsidomine gebildet wird, ist Stickstoffmonoxid, das für seine vasodilatatorische Wirkung verantwortlich ist .

Wissenschaftliche Forschungsanwendungen

Molsidomine hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Stickstoffmonoxid-Donor in verschiedenen chemischen Reaktionen und Studien eingesetzt.

5. Wirkmechanismus

Molsidomine entfaltet seine Wirkung durch die Freisetzung von Stickstoffmonoxid, das als Signalmolekül fungiert. Dies führt zur Entspannung der glatten Muskulatur in Blutgefäßen, wodurch die Durchblutung erhöht und die Belastung des Herzens reduziert wird . Zu den beteiligten molekularen Zielstrukturen gehören die glatten Muskelzellen von Blutgefäßen, wo Stickstoffmonoxid die Guanylatcyclase aktiviert, was zu einem Anstieg der zyklischen GMP-Spiegel und einer anschließenden Abnahme der intrazellulären Calciumionen führt .

Ähnliche Verbindungen:

Isosorbiddinitrat: Ein weiterer Nitrovasodilatator, der zur Behandlung von Angina pectoris eingesetzt wird.

Nitroglycerin: Ein bekannter Vasodilatator, der zur Behandlung von Brustschmerzen eingesetzt wird.

Einzigartigkeit von Molsidomine: Molsidomine ist einzigartig in seiner lang anhaltenden Wirkung und seiner Fähigkeit, Stickstoffmonoxid kontrolliert freizusetzen. Im Gegensatz zu anderen Nitrovasodilatoren entwickelt Molsidomine keine Toleranz, was es zu einer bevorzugten Wahl für die Langzeitbehandlung macht .

Vergleich Mit ähnlichen Verbindungen

Isosorbide Dinitrate: Another nitrovasodilator used for the treatment of angina pectoris.

Nitroglycerin: A well-known vasodilator used in the management of chest pain.

Uniqueness of Molsidomine: Molsidomine is unique in its long-acting nature and its ability to release nitric oxide in a controlled manner. Unlike other nitrovasodilators, molsidomine does not develop tolerance, making it a preferred choice for long-term treatment .

Eigenschaften

IUPAC Name |

1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFWDASMENKTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25717-80-0 | |

| Record name | Molsidomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25717-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molsidomine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

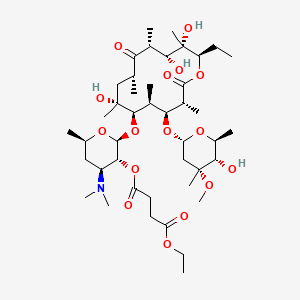

![sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790455.png)

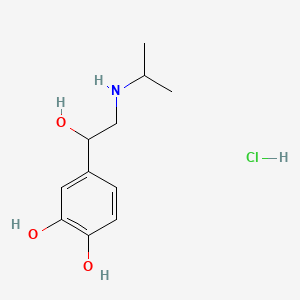

![3-cyclopentylpropanoic acid [(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] ester](/img/structure/B7790487.png)

![pentanoic acid [(13S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] ester](/img/structure/B7790493.png)

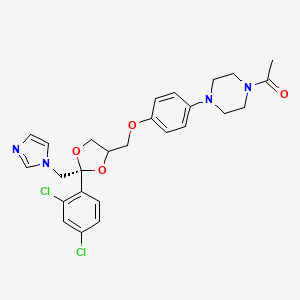

![[3-[2-Acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride](/img/structure/B7790527.png)

![3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydron;chloride](/img/structure/B7790540.png)